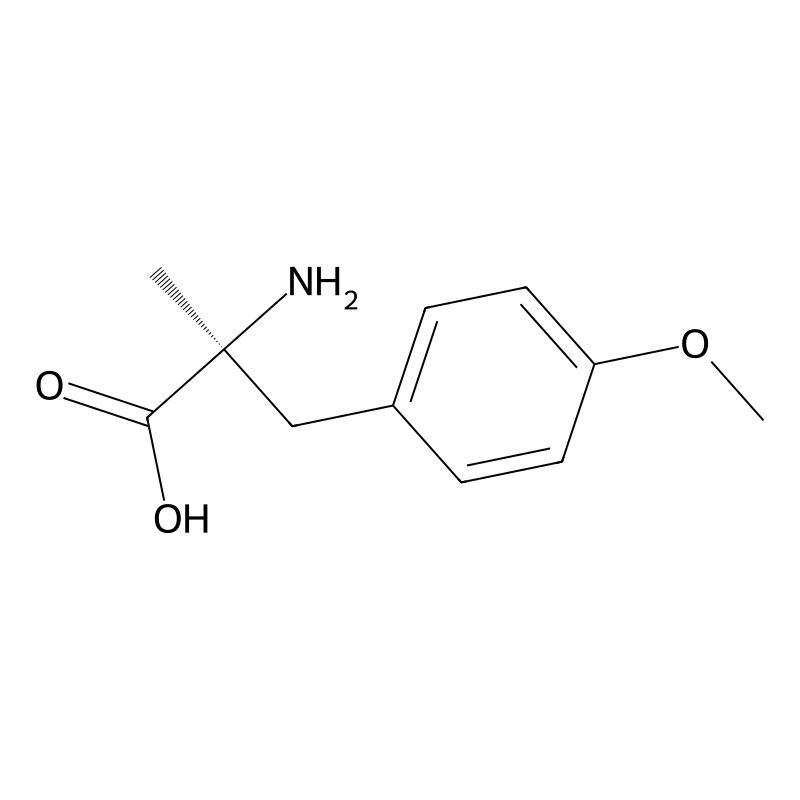

O,alpha-dimethyl-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

O,alpha-dimethyl-L-tyrosine (CAS: 65555-88-6) is a non-proteinogenic amino acid derivative designed for enhanced stability in both synthetic and biological systems. It incorporates two key structural modifications compared to its parent compound, L-tyrosine: an O-methyl group on the phenolic ring and a methyl group at the alpha-carbon. These features are not merely incremental changes; they are specifically engineered to overcome common failure points in peptide synthesis and medicinal chemistry, namely racemization and metabolic degradation. This compound serves as a specialized building block for constructing peptides and peptidomimetics where precise stereochemical integrity and extended biological half-life are critical procurement and performance requirements. [REFS-1, REFS-2]

Research Fit

Attempting to substitute O,alpha-dimethyl-L-tyrosine with more common analogs like L-tyrosine, O-methyl-L-tyrosine, or even standard protected tyrosine derivatives often fails to meet key process and performance specifications. L-tyrosine itself is prone to metabolic degradation and its phenolic hydroxyl can undergo unwanted side reactions. Using O-methyl-L-tyrosine protects the phenol but leaves the alpha-carbon vulnerable to racemization during peptide bond activation and coupling, a critical issue that can lead to diastereomeric impurities, complex purification, and loss of biological activity. Conversely, while alpha-methyl-L-tyrosine provides racemization resistance, it lacks the O-methylation needed to block metabolic pathways like phosphorylation or enzymatic modification at the phenol group. Therefore, procuring this doubly-modified analog is a deliberate choice to preemptively solve two distinct and critical stability problems that cannot be addressed by a single modification alone. [1]

Why Simpler Analogs Fall Short

Suppression of Racemization During Peptide Coupling via Alpha-Methylation

The presence of the alpha-methyl group provides steric hindrance that structurally inhibits the formation of the 5(4H)-oxazolone (azlactone) intermediate, the primary pathway for racemization during peptide bond formation. While standard amino acids, particularly residues like Histidine and Cysteine, are highly susceptible to racemization, alpha-methylated amino acids maintain their stereochemical integrity even under demanding coupling conditions. This is a critical process advantage, as it prevents the formation of hard-to-separate diastereomeric peptide impurities, simplifying downstream purification and ensuring the synthesis of the correct, biologically active stereoisomer. [1]

| Evidence Dimension | Racemization Risk during Synthesis |

| Target Compound Data | Minimal to none due to the presence of the alpha-methyl group, which blocks the primary racemization mechanism. |

| Comparator Or Baseline | Standard L-amino acids (e.g., L-tyrosine, L-phenylalanine) which are susceptible to racemization via oxazolone formation, especially during fragment condensation or when using aggressive coupling reagents. |

| Quantified Difference | Reduces risk of diastereomeric impurity formation, which can otherwise range from trace amounts to significant percentages depending on the coupling method and adjacent residues. |

| Conditions | Solution or solid-phase peptide synthesis (SPPS), particularly during carboxylic acid activation steps (e.g., with carbodiimides) or in fragment coupling. |

This ensures higher purity of the final peptide product, reduces complex purification challenges, and guarantees the intended stereochemistry required for biological activity.

Enhanced Metabolic Stability via Dual-Site Modification

O,alpha-dimethyl-L-tyrosine is engineered for superior metabolic stability through two distinct mechanisms. First, the alpha-methyl group sterically hinders the approach of peptidases, enzymes that would otherwise cleave the peptide bonds adjacent to the residue. Second, the O-methyl group provides a permanent block on the phenolic hydroxyl, preventing metabolic modification at this site, such as phosphorylation or degradation via the tyrosine catabolism pathway initiated by tyrosine aminotransferase. [1] This dual protection makes peptides incorporating this residue significantly more resistant to in-vivo degradation compared to those made with L-tyrosine or singly-modified analogs.

| Evidence Dimension | Metabolic Degradation Pathways |

| Target Compound Data | Blocked at two key sites: resistant to peptidase cleavage at the backbone and resistant to modification/degradation at the phenolic side chain. |

| Comparator Or Baseline | L-Tyrosine, which is susceptible to both peptidase cleavage and enzymatic degradation starting with tyrosine aminotransferase. O-Methyl-L-tyrosine is still susceptible to peptidase cleavage. |

| Quantified Difference | Provides a multi-faceted stability enhancement expected to significantly increase the biological half-life of a resulting peptide compared to less-modified alternatives. |

| Conditions | In vivo or in vitro biological systems containing metabolic enzymes (e.g., plasma, cell culture, tissue homogenates). |

For researchers developing peptide-based therapeutics, this enhanced stability is a key factor for improving pharmacokinetic properties like half-life and bioavailability.

Precursor Suitability for High-Value, Sterically Hindered Peptidomimetics

The use of sterically hindered, methylated tyrosine derivatives is a well-established strategy in the synthesis of high-affinity receptor ligands, particularly in the field of opioid peptides. For example, the related compound 2',6'-dimethyl-L-tyrosine (Dmt) is widely used in place of tyrosine to increase affinity for the mu-opioid receptor and enhance analgesic potency. [REFS-1, REFS-2] O,alpha-dimethyl-L-tyrosine belongs to this class of critical building blocks, providing the necessary steric and electronic properties for constructing advanced peptidomimetics where receptor fit and metabolic stability are paramount. Its procurement is justified for projects aiming to create novel ligands with similarly enhanced pharmacological profiles.

| Evidence Dimension | Application Class Precedent |

| Target Compound Data | Provides both alpha-carbon and phenolic stability, a desirable combination for advanced peptidomimetic design. |

| Comparator Or Baseline | Standard L-tyrosine, which often yields ligands with lower receptor affinity and/or shorter in-vivo half-lives. |

| Quantified Difference | Incorporation of related methylated tyrosines like Dmt can increase receptor binding affinity (Ki) by orders of magnitude in specific scaffolds. |

| Conditions | Synthesis of peptide or small molecule ligands for therapeutic targets, particularly G-protein coupled receptors (GPCRs). |

This compound is not just a generic reagent; it is a specialized precursor suited for high-stakes drug discovery programs where enhanced stability and potency are required.

Synthesis of Racemization-Resistant Peptide Fragments

Ideal for use in challenging peptide fragment condensations where the C-terminal activated residue is susceptible to epimerization. The alpha-methyl group ensures stereochemical integrity is maintained, justifying its use in multi-step syntheses of complex or high-purity peptides.

Development of Long-Acting Peptide Therapeutics

As a building block for peptide drug candidates requiring an extended pharmacokinetic profile. The combined resistance to both peptidase action and side-chain metabolism makes it a strategic choice for improving in-vivo stability and reducing dosing frequency.

Creation of Conformationally Constrained Peptidomimetics

Serves as a key component in the design of peptidomimetics for targets like GPCRs, where both metabolic stability and specific steric properties are needed to enhance receptor affinity and selectivity, following established principles from analogs like Dmt in opioid research. [1]

Application Fit Matrix

XLogP3

UNII

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Explore Compound Types